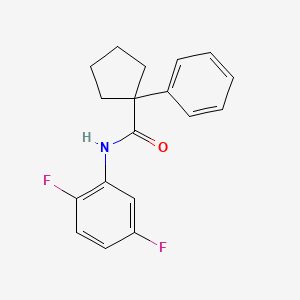
N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. It likely contains a carboxamide group (CONH2) attached to a cyclopentane ring, which is further connected to a phenyl group and a 2,5-difluorophenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves various organic reactions, including condensation reactions . For instance, compounds with structures similar to “N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide” could be synthesized via Claisen-Schmidt condensation under basic conditions .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using spectroscopic techniques such as nuclear magnetic resonance (NMR), including 1H NMR, 13C NMR, and 19F NMR .Chemical Reactions Analysis
Compounds with isocyanate groups (RNCO) are known to react with water across either the N=C or C=O bonds, producing carbamate and imidic acid, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure are important for understanding the exposure potential of a substance .Aplicaciones Científicas De Investigación
SAR Studies in NF-kappaB and AP-1 Gene Expression Inhibitors
Research has explored structure-activity relationship studies of compounds similar to N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide, specifically focusing on inhibitors of NF-kappaB and AP-1 transcription factors. Modifications to the pyrimidine ring of these compounds have shown varied impacts on their biological activity, with certain substitutions maintaining or enhancing their inhibitory effects. This research is significant in understanding the molecular determinants of activity for these compounds, potentially leading to the development of more effective therapeutic agents (Palanki et al., 2000).
Antipathogenic Properties of Thiourea Derivatives
A study on acylthioureas, which are structurally related to N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide, revealed their interaction with bacterial cells and significant antipathogenic activity. This research highlights the potential of these derivatives in developing new antimicrobial agents with antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Analysis of C–H⋯F Interactions
A comprehensive study on N-(difluorophenyl)benzamides, closely related to N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide, examined the influence of the 2,5-difluorobenzene group on molecular aggregation. This research is crucial for understanding the role of fluorine in aggregation and complex C–F/C–H disorder, providing insights into the molecular behavior and potential applications of such compounds (Mocilac et al., 2016).
Hydrogen Bonding Patterns in Cycloalkanecarboxamides
Investigations into the hydrogen bonding patterns of 1-arylcycloalkanecarboxamides, which are structurally similar to N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide, have provided insights into their crystal structures and bonding behaviors. These findings are significant for the understanding of molecular interactions and the development of new materials or pharmaceuticals (Lemmerer & Michael, 2008).
Safety And Hazards
Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety measures. For example, an SDS for a similar compound, 3,5-Difluorophenyl, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation .
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c19-14-8-9-15(20)16(12-14)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWMYQKNDSUXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

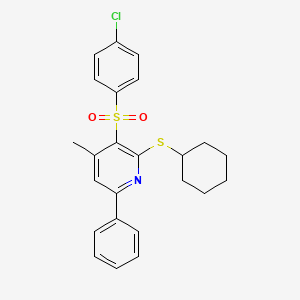
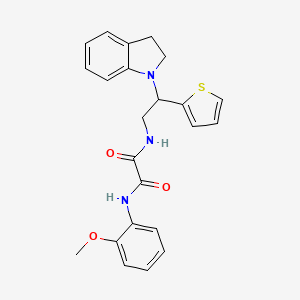
![(4-methoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2846523.png)
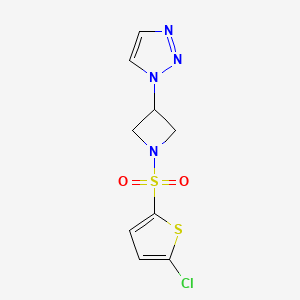
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2846528.png)

![(4-Bromothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2846531.png)
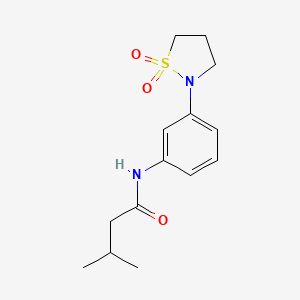
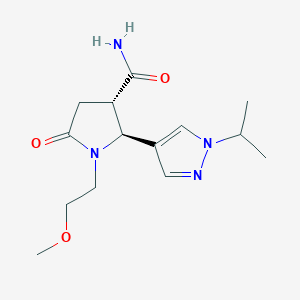
![N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2846535.png)
![5-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2846539.png)
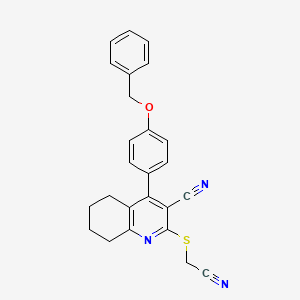
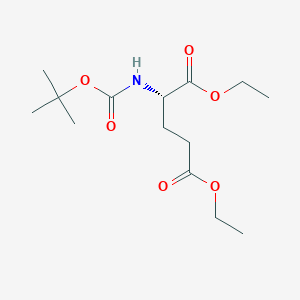
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2846543.png)